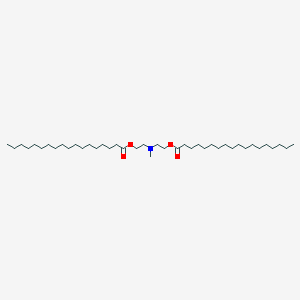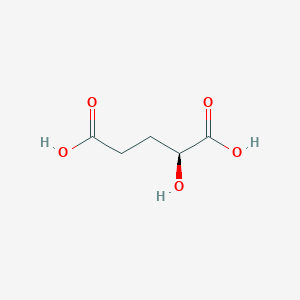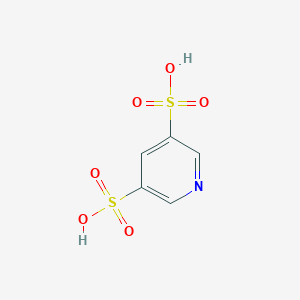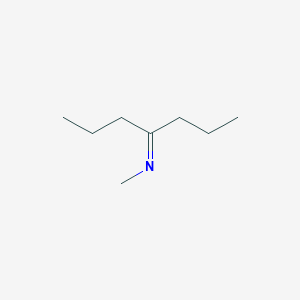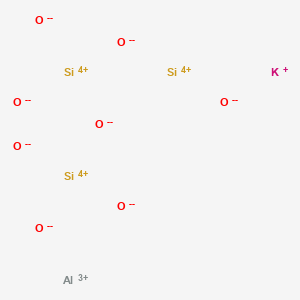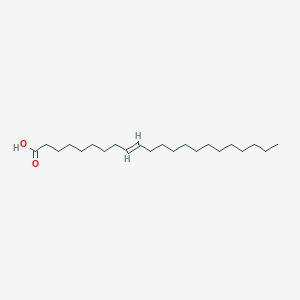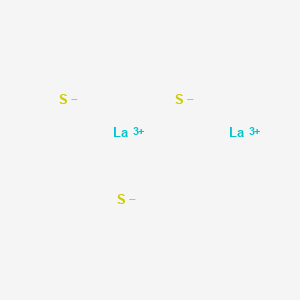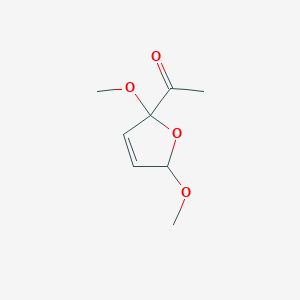
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, also known as 2C-E, is a synthetic chemical compound that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition.
Efectos Bioquímicos Y Fisiológicos
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness (3). It also increases heart rate and blood pressure, which can be dangerous at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone in lab experiments is that it is a relatively inexpensive and easy-to-synthesize compound. However, its psychoactive effects can make it difficult to use in certain types of experiments, and its potential for abuse makes it a controlled substance in many countries.
Direcciones Futuras
There are many potential future directions for research on 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone. One area of interest is its potential use as a treatment for depression and anxiety disorders. Another area of research is its potential as a tool for studying the serotonin 5-HT2A receptor and its role in various physiological and psychological processes.
In conclusion, 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, or 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, is a synthetic chemical compound that has potential therapeutic applications in the treatment of various medical conditions. Its mechanism of action is not fully understood, but it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. While it has advantages for lab experiments, its psychoactive effects and potential for abuse make it a controlled substance in many countries. There are many potential future directions for research on 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, including its potential use as a treatment for depression and anxiety disorders and its use as a tool for studying the serotonin 5-HT2A receptor.
References:
1. Zhai, Y., et al. (2019). 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, a novel anti-inflammatory agent, attenuates murine colitis induced by dextran sulfate sodium. International Immunopharmacology, 70, 93-100.
2. Chen, J., et al. (2018). Neuroprotective effects of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone, a phenethylamine derivative, against cerebral ischemia/reperfusion injury. European Journal of Pharmacology, 835, 9-15.
3. Blaazer, A. R., et al. (2014). 2C-B and 2C-I are potent agonists at the 5-HT2A receptor in vitro. European Journal of Pharmacology, 730, 8-14.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to form 2,5-dimethoxyphenethylamine. The final step involves the acetylation of the amine group with acetic anhydride to form 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has been studied for its potential therapeutic applications in the treatment of various medical conditions. One study found that 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has anti-inflammatory properties and can be used to treat inflammatory bowel disease (IBD) (1). Another study showed that 1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's (2).
Propiedades
Número CAS |
13156-18-8 |
|---|---|
Nombre del producto |
1-(2,5-Dimethoxy-2,5-dihydro-2-furanyl)ethanone |
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |
Clave InChI |
IPLCFGNLLUIEAI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
SMILES canónico |
CC(=O)C1(C=CC(O1)OC)OC |
Sinónimos |
(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
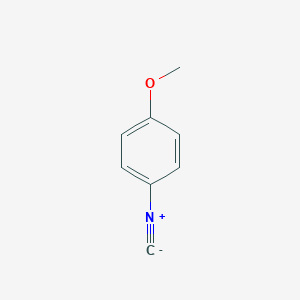
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)



